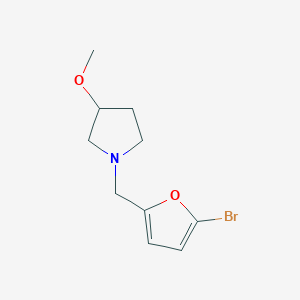
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine is an organic compound that features a brominated furan ring attached to a methoxypyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine typically involves the bromination of furan followed by a series of coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated furan with a boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization or chromatography are optimized to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the brominated furan ring to a more saturated form using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in DMF.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
2-Bromo-5-methylfuran: Similar in structure but lacks the methoxypyrrolidine moiety.
3-Methoxypyrrolidine: Lacks the bromofuran ring but shares the pyrrolidine structure.
5-Bromofuran-2-carboxylic acid: Contains the bromofuran ring but has a carboxylic acid group instead of the methoxypyrrolidine moiety.
Uniqueness
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine is unique due to the combination of the brominated furan ring and the methoxypyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-3-methoxypyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-8-4-5-12(6-8)7-9-2-3-10(11)14-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVZUZCYFJSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
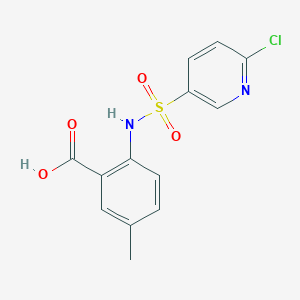
![2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2594258.png)
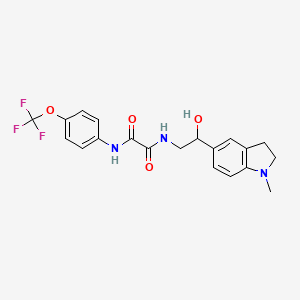
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2594261.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2594263.png)
![(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2594264.png)
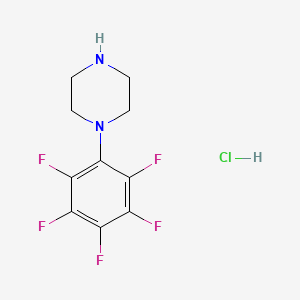
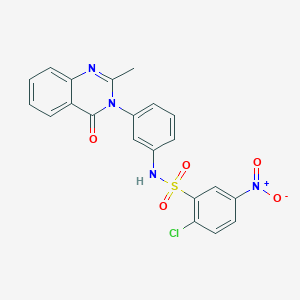
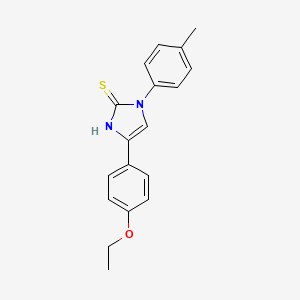
![6-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594272.png)
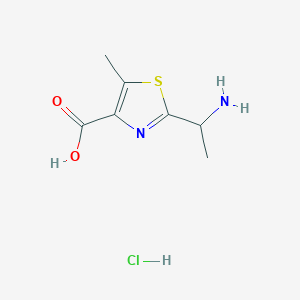
![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)
![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)
